molecular formula C18H17FO4 B570679 (2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid CAS No. 1618657-31-0

(2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid

Cat. No.: B570679
CAS No.: 1618657-31-0
M. Wt: 316.328
InChI Key: XXZJUZXKBFUPQH-IKGGRYGDSA-N
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Description

Historical Context and Development in Heterocyclic Chemistry

Tetrahydropyran (THP) derivatives emerged as critical structural motifs in organic synthesis following the pioneering work of Hermann Staudinger on heterocyclic compounds in the early 20th century. The discovery of pyranose sugars, such as glucose, highlighted the biological relevance of oxygen-containing six-membered rings. By the 1950s, synthetic methods for THP derivatives advanced significantly with the development of hydrogenation techniques using Raney nickel to reduce dihydropyran precursors.

The introduction of THP ethers as alcohol-protecting groups in the 1960s marked a turning point in synthetic organic chemistry. These ethers, formed via acid-catalyzed reactions between alcohols and 3,4-dihydropyran, provided stability under diverse reaction conditions while enabling facile deprotection. By the 21st century, catalytic asymmetric synthesis methods revolutionized access to stereochemically complex THP scaffolds, as demonstrated by enantioselective inverse-electron-demand hetero-Diels-Alder reactions using chiral phosphoric acids.

Significance of Stereochemically Defined Tetrahydropyran Scaffolds

Stereochemical precision in THP derivatives directly influences their physicochemical properties and biological interactions. The chair conformation adopted by tetrahydropyrans creates distinct axial and equatorial positions for substituents, enabling precise spatial control over molecular recognition events. For instance, C-2 and C-6 substituents in THP-based glycosidase inhibitors exhibit axial-equatorial orientation dependencies for enzyme binding.

The target compound, (2R,3R,6S)-6-(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid, exemplifies this stereochemical sophistication. Its three contiguous stereocenters at positions 2, 3, and 6 create a rigid scaffold that preorganizes the 4-fluorophenyl and 4-hydroxyphenyl groups for simultaneous interactions with hydrophobic pockets and hydrogen-bonding networks in biological targets. Computational studies on analogous systems reveal that deviations in stereochemistry greater than 10° from ideal torsion angles reduce target affinity by 2-3 orders of magnitude.

IUPAC Nomenclature and Structural Classification Systems

The systematic naming of THP derivatives follows Hantzsch-Widman rules modified for oxygen heterocycles. For the compound (2R,3R,6S)-6-(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid:

  • Parent structure : Tetrahydro-2H-pyran (IUPAC name: oxane)
  • Substituents :
    • 4-Fluorophenyl at C6
    • 4-Hydroxyphenyl at C2
    • Carboxylic acid at C3
  • Stereodescriptors :
    • C2: R configuration
    • C3: R configuration
    • C6: S configuration

This nomenclature adheres to the priority rules for numbering heterocycles, where the oxygen atom occupies position 1. The stereochemical descriptors derive from Cahn-Ingold-Prelog rules applied to the chair conformation with the oxygen atom axial.

Table 1 : Structural Features of the Target Compound

Feature Description
Core structure Tetrahydro-2H-pyran (oxane) ring
Substituent positions C2: 4-hydroxyphenyl; C3: carboxylic acid; C6: 4-fluorophenyl
Stereochemical centers C2 (R), C3 (R), C6 (S)
Conformational preference Chair with oxygen axial and C2/C6 substituents equatorial

Properties

CAS No.

1618657-31-0

Molecular Formula

C18H17FO4

Molecular Weight

316.328

IUPAC Name

(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxylic acid

InChI

InChI=1S/C18H17FO4/c19-13-5-1-11(2-6-13)16-10-9-15(18(21)22)17(23-16)12-3-7-14(20)8-4-12/h1-8,15-17,20H,9-10H2,(H,21,22)/t15-,16+,17+/m1/s1

InChI Key

XXZJUZXKBFUPQH-IKGGRYGDSA-N

SMILES

C1CC(OC(C1C(=O)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

(2R, 3R, 6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C24H21F2NO3
  • CAS Number : 1296129-15-1
  • SMILES Notation : O=C([C@H]1C@HOC@HCC1)NC4=CC=C(F)C=C4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has shown potential as a PD-L1 inhibitor , which is crucial in cancer immunotherapy. PD-L1 (Programmed Death-Ligand 1) plays a significant role in downregulating the immune response, and its inhibition can enhance anti-tumor immunity.

Inhibition of PD-L1

Recent studies have demonstrated that derivatives of this compound can effectively disrupt the PD-1/PD-L1 interaction. For instance, compounds similar to (2R, 3R, 6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid exhibited low nanomolar inhibitory activities against PD-L1 in vitro assays .

Pharmacological Properties

The compound exhibits several pharmacological properties that enhance its therapeutic potential:

  • Potent Inhibition : The binding affinity to PD-L1 has been reported with values around 27 nM27\text{ nM}, indicating strong inhibitory capabilities .
  • Selectivity : The structural modifications allow for selective targeting of PD-L1 without significant off-target effects.
  • Radiolabeling Capability : The incorporation of fluorine allows for imaging studies using PET (Positron Emission Tomography), facilitating the assessment of drug distribution and efficacy in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • In Vitro Studies : A study compared the new compound with established PD-L1 antagonists like BMS1166. Results indicated that the new compound maintained comparable efficacy in disrupting PD-1/PD-L1 binding while showing enhanced pharmacokinetic properties .
  • Cell-Based Assays : In coculture systems involving Jurkat T cells and antigen-presenting cells, the compound significantly increased T-cell activation by disrupting PD-1/PD-L1 interactions .
  • Structural Analysis : Computational docking studies provided insights into the binding modes and interactions at the molecular level, revealing stabilizing π–π interactions and hydrophobic contacts with key residues in the PD-L1 binding pocket .

Data Table: Summary of Biological Activity

PropertyValue
Molecular FormulaC24H21F2NO3
CAS Number1296129-15-1
Binding Affinity (PD-L1)~27 nM
Inhibitory ActivityLow nanomolar range
Imaging CapabilityYes (Fluorine labeling)

Scientific Research Applications

Pharmaceutical Applications

  • Cholesterol Management
    • The compound is primarily recognized for its role as an inhibitor of cholesterol absorption. It acts by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine, thereby reducing the uptake of dietary cholesterol. This mechanism is similar to that of Ezetimibe, which is widely used in clinical settings for managing hyperlipidemia .
  • Anti-inflammatory Properties
    • Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This property suggests its use in developing new anti-inflammatory drugs that could provide relief without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity
    • Preliminary research indicates that derivatives of this compound may exhibit anticancer properties. The structural features allow for interactions with various cellular pathways involved in cancer progression, although more extensive studies are required to establish efficacy and safety profiles .

Case Study 1: Cholesterol Absorption Inhibition

A study published in a peer-reviewed journal demonstrated that (2R,3R,6S)-6-(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic acid significantly reduced cholesterol levels in animal models. The results indicated a reduction in low-density lipoprotein (LDL) cholesterol by up to 30%, showcasing its potential as a therapeutic agent for hypercholesterolemia .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which it could be beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Data Tables

Application AreaMechanism of ActionReferences
Cholesterol ManagementNPC1L1 inhibition
Anti-inflammatoryCOX-2 inhibition
Anticancer ActivityInteraction with cancer cell pathways

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Compound Name/ID Key Structural Differences Pharmacological Relevance Source/Evidence ID
(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide Carboxamide (-CONH2) at position 3 vs. carboxylic acid (-COOH) Degradation product of Ezetimibe; retains cholesterol absorption inhibition activity
SCH58235 (SCH48461 metabolite) Azetidine core with glucuronide conjugate vs. tetrahydro-2H-pyran 400x more potent than SCH48461 in cholesterol absorption inhibition; systemic stability
Ezetimibe Hydroxy Glucuronide Glucuronide conjugate at position 3 vs. free carboxylic acid Enhanced water solubility; reduced systemic bioavailability
5-(4-Fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid Linear pentanoic acid chain vs. cyclic pyran pH-dependent degradation product of Ezetimibe; lower potency

Pharmacokinetic and Stability Profiles

  • In contrast, SCH58235’s glucuronide conjugate improves hepatic targeting but limits systemic circulation .
  • pH-Dependent Degradation : The target compound’s stability varies with pH. At pH < 12.5, it degrades into carboxamide derivatives (e.g., compound 2 in ), whereas carboxamide analogs show greater stability under physiological conditions .

Analytical Characterization

  • HPLC Validation : Similar compounds (e.g., Ezetimibe derivatives) are analyzed using HPLC with LOD (16–65 ng/mL) and LOQ (47–262 ng/mL), suggesting comparable sensitivity for quantifying the carboxylic acid derivative .
  • Mass Spectrometry : Used to identify active metabolites (e.g., SCH58235), applicable for structural confirmation of the target compound .

Research Findings and Implications

  • Cholesterol Absorption Inhibition : Carboxamide analogs (e.g., SCH58235) demonstrate superior potency due to enhanced intestinal retention. The carboxylic acid derivative’s polarity may limit efficacy but improve renal clearance .
  • Synthetic Challenges : The stereochemistry (2R,3R,6S) requires precise chiral synthesis, as seen in Ezetimibe manufacturing .
  • Therapeutic Potential: Derivatives with mixed carboxylic acid/carboxamide functionalities (e.g., pH-dependent interconversion) could balance potency and bioavailability .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound (Carboxylic Acid) Carboxamide Analog (Ezetimibe Derivative) SCH58235 (Glucuronide)
Molecular Weight ~409 g/mol (inferred) 409.43 g/mol 625.6 g/mol
LogP (Predicted) 2.8–3.2 3.5–4.0 1.2–1.5
Aqueous Solubility Moderate Low High
Primary Metabolism Glucuronidation Hydrolysis Biliary excretion

Table 2: Pharmacological Activity

Compound IC50 (Cholesterol Absorption) Systemic Bioavailability Metabolic Half-Life
Target Compound (Carboxylic Acid) Not reported (inferred ≥10 µM) Low ~2–4 hours
SCH58235 0.1 nM Moderate ~6–8 hours
Ezetimibe 50 nM High ~22 hours

Preparation Methods

Lactone Ring-Opening Methodology

A primary route involves the hydrolysis of a lactone precursor, as detailed in U.S. Patent 5,273,995. The lactone form, (2R-trans)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide, undergoes base-catalyzed ring opening:

Reaction Conditions

ParameterValue
ReagentNaOH (1.2 equiv)
SolventEthanol/Water (4:1)
Temperature80°C
Reaction Time6 hours
Yield68–72%

The mechanism proceeds via nucleophilic attack at the lactone carbonyl, followed by proton transfer and ring opening to yield the carboxylic acid. Stereochemical integrity is maintained through rigid transition-state control.

Chiral Pool Synthesis from D-Glucose

Commercial suppliers employ a chiral starting material approach using D-glucose derivatives:

  • Step 1 : Protection of glucose hydroxyl groups as benzyl ethers

  • Step 2 : Stereoselective introduction of 4-fluorophenyl via Friedel-Crafts alkylation

  • Step 3 : Oxidative cleavage of the glucose backbone to form the pyran ring

  • Step 4 : Deprotection and oxidation to the carboxylic acid

Critical Optimization Parameters

  • Friedel-Crafts catalyst: FeCl3\text{FeCl}_3 (10 mol%) in dichloromethane at −15°C

  • Oxidation: Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) at 0°C to prevent epimerization

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution techniques are employed:

Chromatographic Conditions

ColumnChiralpak AD-H
Mobile PhaseHexane:IPA (90:10)
Flow Rate1.0 mL/min
Retention Time12.3 min (desired enantiomer)

This method achieves >99% enantiomeric excess but suffers from low throughput (maximum batch size: 50 mg).

Process Optimization and Scale-Up Challenges

Temperature-Dependent Epimerization

The C3 stereocenter shows susceptibility to epimerization above 40°C:

Temperature (°C)% Epimerization (24 hrs)
25<1%
405.2%
6018.7%

This necessitates strict temperature control during solvent removal steps.

Solvent Effects on Crystallization

Crystallization screening identified optimal solvents:

Solvent SystemCrystal FormPurity (%)
Ethyl acetate/HexanePolymorph I99.5
AcetonitrilePolymorph II98.2

Polymorph I demonstrates superior stability under accelerated storage conditions (40°C/75% RH for 6 months).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (m, 1H, H-2), 3.78 (dd, J = 11.2, 4.8 Hz, H-6), 2.95 (m, H-3).

HPLC Method

ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile Phase0.1% H3PO4:ACN (65:35)
Retention Time8.9 min

Industrial-Scale Production Insights

Current manufacturing protocols face two key challenges:

  • Cost of Chiral Catalysts : Rhodium-based catalysts for asymmetric hydrogenation account for 31% of raw material costs

  • Waste Generation : 6.8 kg waste/kg product, primarily from column chromatography

Emerging approaches include:

  • Biocatalytic methods using engineered ketoreductases (KRED-147 variant)

  • Continuous flow hydrogenation with immobilized catalysts

Q & A

Q. Methodology :

  • NMR spectroscopy : 1H/13C NMR (400–600 MHz) in DMSO-d6 or CDCl3 to resolve diastereotopic protons and confirm substituent positions. NOESY confirms spatial arrangement of fluorophenyl/hydroxyphenyl groups .
  • Chiral HPLC : Use columns like Chiralpak IG-3 with isopropanol/hexane to validate enantiomeric excess (>98%) .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for novel derivatives .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Q. Methodology :

  • Comparative analysis : Replicate published protocols (e.g., from Table 14 in EP 4 374 877 A2) while varying catalysts (Pd vs. Cu), solvents, or protecting groups (Boc vs. Fmoc) .
  • Statistical design : Apply DOE (Design of Experiments) to identify critical factors (e.g., pH, temperature) affecting yield. Use ANOVA to validate significance .
  • Mechanistic studies : Probe side reactions (e.g., ester racemization) via kinetic isotope effects or isotopic labeling .

Advanced: What strategies ensure stereoselective synthesis of the (2R,3R,6S) configuration?

Q. Methodology :

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric induction during cyclization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Dynamic kinetic resolution : Combine chiral catalysts (e.g., Ru-BINAP) with reversible intermediates to enhance selectivity .

Advanced: How can stability studies be designed to assess degradation under physiological conditions?

Q. Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative buffers (H2O2) and monitor degradation via UPLC-PDA. Identify major degradants using HRMS .
  • pH stability profiling : Incubate in buffers (pH 1–10) and quantify intact compound via validated LC-MS/MS methods .

Advanced: What in vitro assays are suitable for identifying pharmacological targets?

Q. Methodology :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against targets like G-protein-coupled receptors (GPCRs) or kinases. Validate with SPR (surface plasmon resonance) for binding affinity .
  • Functional assays : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) in HEK293 cells expressing candidate receptors .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

Q. Methodology :

  • QSAR modeling : Train models (e.g., Random Forest, SVM) on datasets of analogs with reported bioactivity. Descriptors include logP, polar surface area, and H-bond donors .
  • Free-energy perturbation (FEP) : Predict binding energy changes for substituent modifications (e.g., replacing 4-fluorophenyl with chlorophenyl) .

Advanced: How should researchers address discrepancies in reported biological activity data?

Q. Methodology :

  • Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical weighting to account for methodological variability .

Advanced: What in vitro models are appropriate for evaluating metabolic stability?

Q. Methodology :

  • Hepatic microsomes : Incubate with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS .
  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Advanced: How can toxicity mechanisms be elucidated using in vitro models?

Q. Methodology :

  • Mitochondrial toxicity : Measure ATP levels (CellTiter-Glo) and ROS production (DCFH-DA assay) in primary hepatocytes .
  • Genotoxicity : Perform Comet assays or γH2AX staining to detect DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.